Product packaging for (2S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol(Cat. No.:CAS No. 124-76-5)

(2S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol

Cat. No.: B1672218
CAS No.: 124-76-5
M. Wt: 154.25 g/mol
InChI Key: DTGKSKDOIYIVQL-ZCUBBSJVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Isoborneol is a bicyclic monoterpene derivative and a white crystalline solid with a characteristic camphoraceous, woody, and herbal odor . Its structure features a hydroxyl group in the exo position, making it a diastereomer of borneol . With the molecular formula C10H18O and a molar mass of 154.25 g/mol, it has a melting point of approximately 210-214 °C . In laboratory research, Isoborneol is widely investigated in the field of organic synthesis. A classic preparation method involves the kinetic-controlled reduction of camphor using sodium borohydride (NaBH4), which favors the formation of the isoborneol isomer . Furthermore, derivatives of Isoborneol, such as (2S)-(−)-3-exo-(dimethylamino)isoborneol (DAIB), are commercially important and employed as chiral ligands or catalysts in asymmetric synthesis, enabling the production of enantiomerically enriched compounds . Beyond its synthetic utility, Isoborneol is also studied for its applications in flavor and fragrance research. It is used as a synthetic flavoring agent and in perfumes, often imparting balsamic, earthy, and minty notes . Its role as a moth repellent and in topical medications is also an area of scientific examination . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O B1672218 (2S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol CAS No. 124-76-5

Properties

IUPAC Name

(2S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8,11H,4-6H2,1-3H3/t7?,8-,10?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTGKSKDOIYIVQL-ZCUBBSJVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(C2)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2CCC1([C@H](C2)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White solid; [Hawley], Solid; [Merck Index] Chunks or powder; [Alfa Aesar MSDS], White to off-white crystals; piney camphoraceous aroma
Record name Isoborneol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5669
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name (-)-Borneol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10976
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Isoborneol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1385/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

Sublimes
Details Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-326
Record name Isoborneol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2843
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

In water, 7.38X10-4 mg/L at 25 °C /l-Isoborneol/, In water, 7.4X10-4 mg/L at 25 °C /d-Isoborneol/, Insoluble in water, More soluble in most solvents than borneol, Very soluble in ethanol, diethyl ether, chloroform; soluble in benzene, Slightly soluble in proylene glycol; Very slightly soluble in water; Insoluble in vegatable oils, Soluble (in ethanol)
Details Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-326
Record name Isoborneol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2843
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Details Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-326
Record name Isoborneol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1385/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.10 g/cm cu at 20 °C
Details Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-326
Record name Isoborneol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2843
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.03 [mmHg]
Record name Isoborneol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5669
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Color/Form

White solid, Tablets from petroleum ether

CAS No.

464-45-9, 124-76-5
Record name Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, (1S,2R,4S)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (1S-endo)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.686
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Isoborneol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2843
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

216 °C, Crystals from petroleum ether. sublimes on heating, MP: 212 °C (in a sealed tube). Practically insoluble in water. Readily soluble in alcohol, ether, chloroform /dl-Isoborneol/, Crystals from petroleum ether. MP: 214 °C. Approx optical rotation: +34.3 deg in alcohol solution /d-Isoborneol/, Crystals from petroleum ether. MP: 214 °C; Approx optical rotation -34.3 deg in alcohol solution /l-Isoborneol/
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 953
Record name Isoborneol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2843
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Natural Occurrence and Biosynthesis of Isoborneol

Botanical and Microbiological Sources of Isoborneol (B83184)

Isoborneol is a significant component of the essential oils derived from a diverse range of plant species. While its presence in microorganisms has been noted, detailed biosynthetic pathways for isoborneol specifically in these organisms are less extensively documented compared to its plant-based origins.

Isoborneol is widely distributed in the plant kingdom, contributing to the characteristic aromas and properties of many medicinal and aromatic plants. It has been identified in the essential oils of various species, including those from the Citrus reticulata and Artemisia annua uni.lu plants. Other notable botanical sources include camphorweed, mugwort, beautyberry, Ngai camphor (B46023), and aromatic ginger guidetopharmacology.orguni-freiburg.de. Furthermore, isoborneol is found in nutmeg, ginger, rosemary, cannabis, valerian, and fir trees. It is also a constituent of the essential oil from pine needles, belonging to the Pinaceae family.

Table 1: Selected Botanical Sources of Isoborneol

Plant NameFamily/Common AssociationReferences
Citrus reticulataRutaceae (Citrus) uni.lu
Artemisia annuaAsteraceae uni.lu
CamphorweedAsteraceae guidetopharmacology.orguni-freiburg.de
MugwortAsteraceae guidetopharmacology.orguni-freiburg.de
BeautyberryLamiaceae guidetopharmacology.orguni-freiburg.de
Ngai camphorAsteraceae guidetopharmacology.orguni-freiburg.de
Aromatic gingerZingiberaceae guidetopharmacology.orguni-freiburg.de
NutmegMyristicaceae
GingerZingiberaceae
RosemaryLamiaceae
CannabisCannabaceae
ValerianCaprifoliaceae
Fir treesPinaceae
Pine needlesPinaceae

While isoborneol is primarily associated with plant essential oils, the broader category of terpenoids, including its isomer borneol, is known to be metabolized by microorganisms. For instance, soil microorganisms are capable of degrading borneol. However, direct evidence for the production of isoborneol by fungi or other microorganisms is not explicitly detailed in the provided research findings, with most microbial discussions focusing on the related C11-terpenoid 2-methylisoborneol (B1147454) (2-MIB) and its degradation.

Biosynthetic Pathways of Isoborneol

The biosynthesis of isoborneol, like other monoterpenoids, originates from common isoprenoid precursors through a series of enzymatic reactions.

The cyclization of geranyl diphosphate (B83284) (GPP) to form bicyclic monoterpenes is catalyzed by a class of enzymes known as terpene synthases. Specifically, bornyl diphosphate synthase (BPPS, EC 5.5.1.8) is a key enzyme involved in the biosynthesis of (+)-bornyl diphosphate, which is subsequently dephosphorylated to (+)-borneol.

The enzymatic mechanism of BPPS involves several critical steps. The reaction is initiated by the metal-activated departure of the diphosphate group from GPP, leading to the formation of a carbocation intermediate. This is followed by an isomerization step where the molecule rearranges to (3R)-linalyl diphosphate (LPP). Subsequent cyclization reactions lead to the formation of a terpinyl cation and then a 2-bornyl cation. A distinctive feature of BPPS catalysis is the reincorporation of the pyrophosphate group into the final product, (+)-bornyl diphosphate, with retention of the original ester oxygen atom.

BPPS functions as a homodimeric isomerase, with each monomer containing two α-helical domains. The C-terminal domain is directly responsible for catalyzing the cyclization of GPP, while the N-terminal domain provides a scaffolding function to the active site. The enzyme requires magnesium ions (Mg2+) for its activity. Key amino acid residues within the active site, such as W323, I344, V452, and F578, along with a specific water molecule, are crucial for enforcing the correct binding conformation of GPP. Upon substrate binding, BPPS undergoes conformational changes, transitioning from an open to a closed state, which helps to sequester the hydrophobic active site from the solvent and facilitate the reaction.

While bornyl diphosphate synthase is well-characterized for its role in (+)-borneol biosynthesis, the direct enzymatic pathway for the de novo biosynthesis of isoborneol (the exo isomer) from GPP is not extensively detailed in the provided literature. Isoborneol is known to occur naturally guidetopharmacology.org, suggesting an enzymatic route, but its specific biosynthetic enzyme from GPP, distinct from those producing borneol, is not explicitly described. Commercial production of isoborneol often involves chemical synthesis, such as the reduction of camphor or hydrolysis of isobornyl acetate (B1210297) nih.gov.

Stereochemical control is paramount in terpene biosynthesis, as it dictates the formation of specific enantiomers and diastereomers from a common precursor. Bornyl diphosphate synthase, for instance, specifically catalyzes the cyclization of GPP to yield (+)-bornyl diphosphate, demonstrating precise stereochemical control. The enzyme's active site plays a crucial role in this control by orienting and stabilizing the reactive carbocation intermediates that form during the cyclization cascade. The binding of GPP in a specific left-handed helical conformation is enforced by particular active site residues.

Recent research has also identified enzymes responsible for the synthesis of specific stereoisomers. For example, BbTPS3 from Blumea balsamifera has been identified as the first reported (-)-bornyl diphosphate synthase, converting GPP to (-)-bornyl diphosphate, which is then dephosphorylated to (-)-borneol. This highlights that different terpene synthases have evolved to produce distinct stereoisomers, showcasing the sophisticated stereochemical control inherent in these biosynthetic pathways.

Chemical Synthesis and Derivatization of Isoborneol

Stereoselective and Enantioselective Synthesis of Isoborneol (B83184)

Stereoselective and enantioselective syntheses are crucial for obtaining specific isomers of isoborneol, which often possess distinct properties and applications. These methods aim to control the spatial arrangement of atoms during the formation of the molecule.

Catalytic Asymmetric Synthesis Methodologies

While isoborneol derivatives frequently serve as chiral ligands and catalysts in various asymmetric synthetic reactions, direct catalytic asymmetric synthesis methodologies specifically for isoborneol itself are less commonly detailed in the literature. Instead, the stereoselectivity in isoborneol production is often achieved through other controlled transformations or by utilizing enzymes. For instance, derivatives such as (2S)-(-)-3-exo-(morpholino)isoborneol (MIB) and (2S)-(-)-3-exo-(dimethylamino)isoborneol (DAIB) are known to be effective chiral ligands in asymmetric synthesis, promoting highly enantioselective carbon-carbon bond formation in reactions like the addition of organozinc reagents to aldehydes. wikipedia.orgresearchgate.netnih.govorgsyn.org These applications demonstrate the utility of isoborneol's scaffold in inducing chirality in other molecules.

Chiral Auxiliary Approaches

Chiral auxiliaries, which are temporarily attached to a substrate to direct a stereoselective reaction and then removed, play a significant role in asymmetric synthesis. Isoborneol derivatives have been developed as valuable chiral auxiliaries. For example, (1R,2S,3R,4S)-3-(neopentyloxy)isoborneol has been prepared as an efficient chiral auxiliary, with its synthesis involving multiple steps starting from camphorquinone. researchgate.net These auxiliaries are utilized to control the stereochemistry in various transformations, such as Diels-Alder reactions, intramolecular anodic oxidations of ω-hydroxyl amides, and asymmetric alkylations. researchgate.netbeilstein-journals.orgrhhz.netsfu.ca The high diastereoselectivity observed in these reactions, sometimes reaching 100%, underscores the effectiveness of isoborneol-based auxiliaries in transferring stereochemical information. beilstein-journals.org Upon completion of the desired stereoselective step, the auxiliary can often be recovered, making these approaches efficient for producing enantiomerically enriched compounds. rhhz.net

Enzymatic and Biocatalytic Synthesis Routes

Enzymatic and biocatalytic routes offer highly selective and environmentally friendly pathways for the synthesis of enantiopure isoborneol. These methods leverage the inherent specificity of enzymes to achieve high enantioselectivity under mild reaction conditions. A notable example is the kinetic resolution of racemic isobornyl esters using esterases. Specifically, Esterase B (EstB) from Burkholderia gladioli and Esterase C (EstC) from Rhodococcus rhodochrous have demonstrated outstanding enantioselectivity (E > 100) towards butyryl esters of isoborneol, borneol, and fenchol. d-nb.inforesearchgate.netresearchgate.netnih.gov EstB from B. gladioli has been shown to hydrolyze racemic isobornyl butyrate, yielding (+)-isoborneol with high optical purity (over 98% enantiomeric excess). Similarly, hydrolysis of racemic isobornyl acetate (B1210297) with EstB produced (+)-isoborneol with 89% enantiomeric excess. nih.gov This enzymatic hydrolysis can be integrated into existing synthetic routes, such as the production of camphor (B46023) from α-pinene, to obtain optically pure monoterpenols from renewable sources. d-nb.inforesearchgate.netnih.gov

Table 1: Examples of Enzymatic Kinetic Resolution of Isobornyl Esters

Enzyme SourceSubstrateProductEnantioselectivity (E)Enantiomeric Excess (ee)Reference
Burkholderia gladioli EstBRacemic Isobornyl Butyrate(+)-Isoborneol>100>98% nih.gov
Burkholderia gladioli EstBRacemic Isobornyl Acetate(+)-Isoborneol-89% nih.gov

Classical and Modern Synthetic Approaches to Isoborneol

Classical and modern synthetic approaches to isoborneol often involve transformations of readily available terpene precursors, focusing on efficiency and scalability for industrial production.

Total Synthesis Strategies

The commercial synthesis of isoborneol primarily relies on two main classical strategies. One prominent route involves the hydrolysis of isobornyl acetate. Isobornyl acetate itself is synthesized by treating camphene (B42988) with acetic acid in the presence of a strong acid catalyst, such as sulfuric acid. wikipedia.orgwikipedia.orgatamankimya.com The subsequent hydrolysis of isobornyl acetate yields isoborneol. wikipedia.orgwikipedia.orgatamankimya.comprocurementresource.com Another established method for producing isoborneol is the reduction of camphor. wikipedia.orgatamankimya.comcerritos.eduwvu.eduscribd.comstudypool.com These processes are widely used due to the availability of starting materials and the relative simplicity of the reactions.

Table 2: Classical Synthetic Routes to Isoborneol

Starting MaterialIntermediate ProductReaction TypeCatalyst/ReagentReference
CampheneIsobornyl AcetateAcid-catalyzed addition of acetic acidStrong acid catalyst (e.g., sulfuric acid) wikipedia.orgwikipedia.orgatamankimya.com
Isobornyl AcetateIsoborneolHydrolysisBase (e.g., KOH) or Acid wikipedia.orgprocurementresource.comrsc.org
CamphorIsoborneolReduction (e.g., hydride reduction)Sodium borohydride (B1222165) (NaBH₄) or Lithium aluminum hydride (LiAlH₄) atamankimya.comcerritos.eduwvu.eduscribd.comstudypool.comchegg.com

Regioselective and Stereocontrolled Transformations

Regioselective and stereocontrolled transformations are fundamental to achieving the desired isoborneol isomer with high purity. The reduction of camphor to isoborneol serves as a prime example of a stereoselective reaction. When camphor, a bicyclic ketone, is reduced with hydride reagents like sodium borohydride (NaBH₄), the reaction exhibits significant stereoselectivity. cerritos.eduwvu.eduscribd.comchegg.com The steric hindrance imposed by the methyl groups on the one-carbon bridge of the camphor molecule preferentially directs the hydride attack to the endo face of the carbonyl group, leading predominantly to the exo alcohol, isoborneol. cerritos.eduwvu.eduscribd.comchegg.com This preferential endo attack results in isoborneol being the major product, often formed in significantly higher amounts than the endo diastereomer, borneol. cerritos.edu

Another important regioselective transformation is the hydration of camphene to isoborneol. This reaction can be catalyzed by various acidic catalysts, including homogeneous ones like HClO₄, H₄SiW₁₂O₄₀, and H₃PW₁₂O₄₀, and heterogeneous catalysts such as SBA-15 with sulfonic acid groups and tungstophosphoric acid. mdpi.commdpi.comgoogle.comnih.gov The hydration of camphene primarily yields isoborneol, along with minor byproducts like camphene hydrate (B1144303) and borneol. mdpi.com The selectivity towards isoborneol can be influenced by factors such as the catalyst type, the amount of water in the reaction mixture, and temperature. For instance, a maximum selectivity of 90% to isoborneol at 99% camphene conversion was achieved with a specific tungstophosphoric acid-modified silica (B1680970) catalyst in a 50:50 (V/V) mixture of acetone:water. mdpi.com

Derivatization Chemistry of the Isoborneol Scaffold

The unique bicyclic structure and the reactive hydroxyl group of isoborneol make it an excellent scaffold for a wide array of derivatization reactions. These modifications often lead to compounds with altered physicochemical properties and expanded utility in various fields, including pharmaceuticals and fragrances.

Esterification and Etherification Reactions

The hydroxyl group of isoborneol readily undergoes esterification and etherification, yielding a variety of important derivatives.

Esterification: Esterification is a prominent derivatization pathway for isoborneol. A key example is the synthesis of isobornyl acetate , a widely used chemical in the perfumery industry and an intermediate in camphor production. nih.govthegoodscentscompany.com Isobornyl acetate can be synthesized by treating camphene with acetic acid, typically catalyzed by a strong acid like sulfuric acid. thermofisher.innih.govsavitaorganics.com Alternatively, direct acetylation of isoborneol also yields isobornyl acetate. nih.gov Research has shown that the esterification of camphene with fatty acids to produce fatty acid esters of isoborneol can be significantly improved by using boron trifluoride as a catalyst, allowing for reactions at ordinary temperatures with a smaller excess of fatty acid. nih.gov

Other notable ester derivatives include:

Isobornyl formate : Formed from isoborneol and formic acid, this compound is utilized in pharmaceuticals and as a fragrance/flavoring agent. researchgate.net

Isobornyl bromoacetate (B1195939) : Synthesized by reacting isoborneol with bromoacetyl chloride in the presence of a base (e.g., pyridine (B92270) or triethylamine), this bromoacetate ester serves as a versatile intermediate in organic synthesis, particularly for complex molecules and pharmaceuticals. cdutcm.edu.cn

Etherification: Etherification reactions also enable the formation of valuable isoborneol derivatives. Isobornyl methyl ether is a known example, reported in natural sources like Zingiber officinale. uni.lu The existence of compounds like bornyl ethyl ether suggests similar etherification methodologies are applicable to the isoborneol scaffold, involving the reaction of isoborneol with appropriate alkylating agents.

Oxidation and Reduction Products

The interconversion between isoborneol and camphor through oxidation and reduction reactions is a classic example of terpene chemistry and stereochemical control.

Oxidation: Isoborneol, being a secondary alcohol, can be efficiently oxidized to the ketone camphor . This transformation typically employs oxidizing agents such as hypochlorous acid, which can be generated in situ from household bleach (sodium hypochlorite) and acetic acid. This reaction involves the increase of carbon-oxygen bonds and a decrease in carbon-hydrogen bonds at the reaction center.

Reduction: Conversely, camphor can be reduced back to an alcohol. However, due to the bicyclic nature of camphor, its reduction by nucleophilic attack, such as with sodium borohydride (NaBH4), yields a mixture of two diastereomeric alcohols: isoborneol and borneol. The reduction of camphor with sodium borohydride is kinetically controlled and irreversible. fishersci.cauni.lu The attack of the reducing agent preferentially occurs from the less sterically hindered endo face (bottom side), leading predominantly to the exo-alcohol, isoborneol, as the major product. The exo attack (top side) is sterically hindered by the geminal methyl groups, resulting in borneol as the minor product.

Quantitative analysis of the product mixture by techniques like ¹H NMR spectroscopy reveals the diastereomeric ratio. For instance, a typical reduction of camphor with sodium borohydride in methanol (B129727) yields an isoborneol:borneol ratio of approximately 75:25.

Table 1: Typical Product Ratio from Camphor Reduction with NaBH4

ProductStereochemistryApproximate Percentage in Mixture
Isoborneolexo-alcohol75%
Borneolendo-alcohol25%

Modification at the Hydroxyl Group

Beyond simple esterification and etherification, the hydroxyl group of isoborneol serves as a critical site for more specialized modifications, particularly in the context of asymmetric synthesis and analytical chemistry. The exo orientation of the hydroxyl group in isoborneol influences its reactivity and the stereochemical outcomes of reactions. thermofisher.in

Derivatives of isoborneol are widely employed as chiral ligands in asymmetric synthesis. Examples include (2S)-(−)-3-exo-(morpholino)isoborneol (MIB) and (2S)-(−)-3-exo-(dimethylamino)isoborneol (DAIB), which feature morpholine (B109124) and dimethylamino substituents, respectively, at the α-hydroxyl position. thermofisher.in These modifications leverage the inherent chirality of the isoborneol scaffold to induce enantioselectivity in various catalytic reactions.

For analytical purposes, the hydroxyl group can be derivatized with chiral reagents to facilitate the resolution and identification of isoborneol and its isomers by techniques such as gas chromatography-mass spectrometry (GC/MS). Reagents like (R)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-(+)-MTPA-Cl) and (1S)-(-)-camphanic chloride are used to form diastereomeric esters, which can then be separated and analyzed. This derivatization strategy is crucial for distinguishing between synthetic and semi-synthetic borneol products.

Cyclic and Acyclic Derivatives Synthesis

The isoborneol scaffold is inherently bicyclic, and most of its common derivatizations, including the formation of esters, ethers, and its oxidation to camphor, retain this core cyclic structure. The rigidity and defined stereochemistry of the bicyclo[2.2.1]heptane system are fundamental to the properties and applications of isoborneol and its derivatives.

While the primary derivatization chemistry of isoborneol focuses on modifications that preserve its bicyclic framework, the potential for synthesizing acyclic derivatives from this scaffold would typically involve more drastic ring-opening reactions. However, the available research predominantly highlights transformations where the bicyclic integrity is maintained, emphasizing the scaffold's role in providing a constrained environment for chemical reactions. Examples such as isobornyl methacrylate (B99206) and isobornyl cyclohexanol (B46403) illustrate the incorporation of the isobornyl moiety into other cyclic or polycyclic systems, rather than the formation of purely acyclic compounds by cleavage of the bicyclic core. The versatility of isoborneol thus lies largely in its ability to serve as a chiral building block within its existing cyclic architecture.

Isoborneol's chemical synthesis and derivatization chemistry underscore its importance as a versatile bicyclic monoterpenoid alcohol. Its facile conversion to and from camphor, alongside its capacity for esterification, etherification, and more complex hydroxyl group modifications, provides a rich landscape for synthetic organic chemistry. The ability to create chiral ligands and analytical derivatives further exemplifies the utility of the isoborneol scaffold in advancing stereoselective synthesis and analytical methodologies. The derivatization pathways predominantly retain the inherent bicyclic structure, leveraging its rigidity and defined stereochemistry for diverse applications.

Mechanistic Investigations of Isoborneol S Biological Activities

Mechanisms of Antimicrobial Activity of Isoborneol (B83184)

Isoborneol exhibits antimicrobial properties through several proposed mechanisms, primarily involving the disruption of microbial cellular structures and inhibition of vital physiological functions. While direct mechanistic studies on isolated isoborneol are sometimes limited, its consistent presence in essential oils known for antimicrobial action provides strong inferential evidence for its role in these effects nih.govresearchgate.net.

Bacterial Membrane Disruption Studies

A key mechanism underlying the antibacterial activity of isoborneol, and related monoterpenes like borneol (CID: 10400), involves the disruption of bacterial cell membranes. These lipophilic compounds can readily penetrate the bacterial cell wall and cytoplasmic membrane, leading to a loss of membrane integrity nih.govresearchgate.netnih.govnih.govresearchgate.net. This disruption compromises the membrane's selective permeability, resulting in leakage of intracellular components, dissipation of proton motive force, and ultimately, cell death. Studies on borneol, an isomer with similar structural properties, have demonstrated its broad-spectrum antibacterial activity through a membrane-breaking mechanism against both Gram-negative bacteria like Escherichia coli and Gram-positive bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) nih.govnih.gov. Although specific details on isolated isoborneol's direct impact on membrane components are less documented, its frequent occurrence in essential oils that induce bacterial apoptosis and disrupt cell walls and membranes supports this mode of action nih.govresearchgate.net.

Fungal Cell Wall and Membrane Integrity Investigations

Similar to its effects on bacteria, isoborneol and other terpenes are believed to exert antifungal activity by targeting fungal cell wall and membrane integrity researchgate.net. Terpenes, due to their lipophilic nature, can penetrate fungal cell membranes and interact with key components such as ergosterol (B1671047) (CID: 444654). Ergosterol is a crucial sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and its disruption leads to increased membrane permeability and subsequent cell leakage researchgate.net. While direct studies on isoborneol's specific interaction with ergosterol are less detailed, the general mechanism observed for terpenes suggests that isoborneol likely contributes to antifungal effects by compromising the structural and functional integrity of fungal cell membranes. Other monoterpenes have been shown to affect fungal cell wall and membrane integrity by interacting with enzymes involved in their biosynthesis, such as 1,3-β-glucan synthase (CID: 16212175) and lanosterol (B1674476) 14α-demethylase (CID: 131649237) scielo.br.

Effects on Microbial Biofilm Formation

Microbial biofilms are structured communities of microorganisms encased in an extracellular polymeric substance (EPS) matrix, which provides protection against environmental stresses and antimicrobial agents mdpi.commdpi.comnih.gov. Essential oils, which often contain isoborneol, have demonstrated the ability to affect microbial biofilm formation. These effects can occur through various mechanisms, including damage to the outer envelope of microbial cells within the biofilm, which can reduce the production of virulence factors and inhibit biofilm development proquest.com. While specific studies detailing isoborneol's isolated effect on biofilm formation mechanisms are limited, its presence in essential oils known to interfere with bacterial adhesion and EPS production suggests a contributing role in disrupting the complex processes of biofilm initiation, maturation, and dispersal nih.govresearchgate.netproquest.com.

Inhibition of Microbial Enzyme Systems

The antimicrobial action of phytocompounds, including components of essential oils, can involve the inhibition of various microbial enzyme systems researchgate.net. While comprehensive data specifically detailing the inhibition of microbial enzymes by isolated isoborneol is not extensively documented, general mechanisms for plant-derived antimicrobials include interference with metabolic pathways and enzyme activities essential for microbial survival and proliferation researchgate.netrsc.org. For example, some phenolic compounds are known to inhibit enzymes like glucosyltransferase mdpi.com. Isoborneol's broader biological activities, such as its antioxidant potential and effects on specific signaling pathways in mammalian cells researchgate.net, suggest a capacity to interact with and modulate enzyme activities. However, direct evidence linking isoborneol to the inhibition of specific microbial enzyme systems remains an area requiring further dedicated research.

Mechanisms of Insecticidal and Repellent Activities of Isoborneol

Isoborneol, as a component of various essential oils, contributes to their insecticidal and repellent properties. These effects are largely mediated through interactions with the neurophysiological systems of arthropods.

Neurophysiological Targets in Arthropods

The insecticidal and repellent activities of isoborneol, consistent with other monoterpenes found in essential oils, are primarily attributed to their neurotoxic effects on arthropods researchgate.netnih.gov. These compounds are lipophilic, allowing them to readily penetrate the insect cuticle and nervous system researchgate.netiastate.edu. Once inside, they can interfere with several critical neurophysiological targets, leading to neuronal overstimulation, paralysis, and ultimately, death researchgate.netiastate.edu.

Key neurophysiological targets affected by monoterpenes include:

Acetylcholinesterase (AChE) (CID: 24765): This enzyme is crucial for degrading the neurotransmitter acetylcholine (B1216132) in the synaptic cleft. Inhibition of AChE leads to an accumulation of acetylcholine, causing continuous stimulation of postsynaptic receptors and resulting in fatal nervous system overstimulation nih.gov.

γ-Aminobutyric acid receptor (GABAr) (CID: 994): GABArs are inhibitory neurotransmitter receptors. Monoterpenes can modulate GABAr-mediated chloride uptake, leading to either overexcitation (if acting as antagonists) or over-inhibition (if acting as agonists) of the insect nervous system nih.goviastate.edu.

Voltage-gated sodium channels : These channels are vital for proper electrical signaling in the nervous system. Interference with these channels by essential oil components can delay signaling and cause excessive neuroexcitation, leading to a loss of coordinated movement and paralysis researchgate.net.

Octopamine (B1677172) receptor (OctpR) (CID: 996): Octopamine is a major neurotransmitter in insects, regulating various physiological processes. Some monoterpenes, like menthol (B31143) (CID: 10401), have been shown to potentiate the effects of insecticides by activating octopamine receptors, suggesting a similar potential for isoborneol researchgate.net.

The multi-target nature of essential oil components, including isoborneol, contributes to their effectiveness and may also slow the development of resistance in pest populations researchgate.netnih.govresearchgate.net.

Compound Names and PubChem CIDs

Compound NamePubChem CID
Isoborneol65522
Borneol10400
Ergosterol444654
1,3-β-glucan synthase16212175
Lanosterol 14α-demethylase131649237
Acetylcholinesterase (AChE)24765
γ-Aminobutyric acid receptor (GABAr)994
Octopamine receptor (OctpR)996
Menthol10401

Data Table: Examples of Microbial Sensitivity to Borneol/Isoborneol-based Agents

Microbial SpeciesAgent TypeConcentration for EffectObserved EffectSource
Methicillin-resistant Staphylococcus aureus (MRSA)Borneol-based polymers50 µg/mLComplete killing nih.gov
Escherichia coliBorneol-based polymers39 µg/mLAnnihilation nih.gov
Staphylococcus aureusIsoborneol (in polymeric coatings)InhibitoryInhibits bacterial growth nih.govresearchgate.net
Escherichia coliIsoborneol (in polymeric coatings)InhibitoryInhibits bacterial growth nih.govresearchgate.net
Klebsiella variicolaIsoborneol (in polymeric coatings)InhibitoryInhibits bacterial growth researchgate.net
E. coli and S. aureusBorneol-grafted dextran (B179266) hydrogelsInhibitoryConstrict growth nih.gov

Data Table: Neurophysiological Targets of Monoterpenes in Arthropods

Target System/EnzymeFunction in ArthropodsEffect of Monoterpenes (including Isoborneol)Outcome for ArthropodsSource
Acetylcholinesterase (AChE)Degrades acetylcholine, regulating neurotransmissionInhibitionNeurotransmitter accumulation, overstimulation researchgate.netnih.gov
γ-Aminobutyric acid receptor (GABAr)Inhibitory neurotransmitter receptorModulation of chloride uptakeOverexcitation/over-inhibition of nervous system nih.goviastate.edu
Voltage-gated sodium channelsFacilitate electrical signaling in nervous systemInterference, delayed signalingExcessive neuroexcitation, paralysis, death researchgate.net
Octopamine receptor (OctpR)Major insect neurotransmitter receptor, regulates physiologyActivation/PotentiationEnhanced neurotoxic effects researchgate.netnih.gov

Disruption of Insect Olfactory Systems

Isoborneol functions as a natural insect repellent, a property that contributes to its use in eco-friendly pest control formulations leafwell.comweedmaps.comchemimpex.com. Studies have demonstrated its repellent efficacy, with isoborneol displaying 95% repellent activity against subterranean termites at a concentration of 500 ppm researchgate.net. While specific details on the direct disruption of insect olfactory systems by isoborneol are still being elucidated, monoterpenoids, as a class, are known to exert toxicity in insects, partly due to their inhibitory action on the acetylcholinesterase enzyme within the insect nervous system thaiscience.info. This general mechanism suggests a potential pathway through which isoborneol might interfere with insect neurological functions, including olfaction.

Growth and Development Inhibition in Insect Models

Isoborneol and its derivatives have demonstrated significant inhibitory effects on the growth and development of various insect species. Research involving synthesized isoborneol derivatives, including esters, ethers, and thioethers, showed promising activity against common housefly (Musca domestica L.) adults and Culex quinquefasciatus mosquito larvae researchgate.netresearchgate.net.

Table 1: Insecticidal Activity of Isoborneol Derivatives

Compound Type (Derivative)Target Insect SpeciesLD50/LC50 Value
Isoborneol Ester (Compound 2)M. domestica adults0.032 ppm researchgate.net
Isoborneol Ester (Compound 3)M. domestica adults0.046 ppm researchgate.net
Isoborneol Ester (Compound 6)M. domestica adults0.026 ppm researchgate.net
Isoborneol Ester (Compound 9)M. domestica adults0.032 ppm researchgate.net
Isoborneol Derivative (Compound 1)C. quinquefasciatus larvae89.1 µg/L researchgate.net
Isoborneol Derivative (Compound 2)C. quinquefasciatus larvae110.6 µg/L researchgate.net
Isoborneol Derivative (Compound 3)C. quinquefasciatus larvae168.5 µg/L researchgate.net
Isoborneol Derivative (Compound 8)C. quinquefasciatus larvae46.9 µL/L researchgate.net

Beyond adulticidal and larvicidal effects, isoborneol also exhibits ovicidal activity. Essential oils containing isoborneol have shown high rates of inhibition against mosquito eggs thaiscience.info. For instance, Rosmarinus officinalis essential oil, which contains isoborneol, demonstrated a significant inhibitory effect on the hatchability of gastrointestinal nematode eggs in sheep, ranging from 97.4% to 100% across various tested dilutions scielo.br. The same essential oil also inhibited larval migration by 20% to 74% scielo.br.

Anti-inflammatory Mechanisms of Isoborneol (In Vitro and Animal Models)

Isoborneol demonstrates notable anti-inflammatory activity, observed in both in vitro cell models and in vivo animal studies researchgate.netnih.govnih.govresearchgate.net. This compound has been shown to alleviate inflammation and associated pain . Its anti-inflammatory effects have been investigated in models such as lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 macrophage cells and endotoxic fever in rats nih.govmdpi.com.

Isoborneol, or essential oils containing it, can effectively reduce the levels of key inflammatory mediators nih.govmdpi.comnih.gov. These include nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) nih.govmdpi.comnih.gov. In LPS-stimulated RAW 264.7 cells, essential oils containing isoborneol have been shown to downregulate the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to a suppression of pro-inflammatory mediators such as NO and prostaglandin (B15479496) E2 (PGE2) nih.gov. Borneol, a structural isomer of isoborneol, has also been reported to decrease mediators like PGE2 and various pro-inflammatory cytokines researchgate.net.

Table 2: Modulation of Inflammatory Mediators by Isoborneol/Borneol

Inflammatory MediatorEffect of Isoborneol/BorneolModel/ContextReference
Nitric Oxide (NO)Reduction in levels/secretionLPS-induced RAW 264.7 macrophages, cerebral ischemia-reperfusion injury rat model nih.govmdpi.comnih.govnih.gov
TNF-αReduction in levels/releaseLPS-induced RAW 264.7 macrophages, xylene-induced ear edema model (animal) nih.govmdpi.comnih.gov
IL-6Reduction in levels/releaseLPS-induced RAW 264.7 macrophages, xylene-induced ear edema model (animal) nih.govmdpi.comnih.gov
Prostaglandin E2 (PGE2)Suppression of secretionLPS-stimulated RAW 264.7 cells nih.gov

Isoborneol has been shown to inhibit the activity of pro-inflammatory enzymes, notably cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) nih.govresearchgate.netdntb.gov.ua. COX-2 is an inducible enzyme primarily associated with inflammation and pain, catalyzing the conversion of arachidonic acid into prostaglandins (B1171923) derangedphysiology.comnih.govpatsnap.com. Inhibition of COX-2 reduces the production of pro-inflammatory prostaglandins patsnap.com. Borneol, an isomer of isoborneol, has been observed to reduce the activities of both COX-2 and 5-lipoxygenase (5-LOX) in brain homogenates within a cerebral ischemia-reperfusion injury rat model nih.gov. The dual inhibition of COX-2 and LOX pathways is considered a strategy for achieving enhanced anti-inflammatory effects mdpi.com. Isoborneol is identified as a component in essential oils that demonstrate inhibition of COX-II and LOX-5 enzyme activities researchgate.net.

A significant mechanism underlying isoborneol's anti-inflammatory effects involves its impact on cellular signaling cascades, particularly the nuclear factor kappa B (NF-κB) pathway. Isoborneol appears to inhibit the activation of NF-κB, a crucial transcription factor that plays a central role in initiating and perpetuating inflammatory responses ncl.edu.tw. This inhibition consequently leads to a reduced expression of various pro-inflammatory cytokines, including COX-2 and iNOS . Studies on borneol, an isomer, further support this mechanism, showing its ability to suppress inflammatory responses by inhibiting the NF-κB and MAPKs (mitogen-activated protein kinases) signaling pathways in models such as LPS-induced acute lung injury mdpi.comchemfaces.com. Specifically, borneol has been shown to inhibit IκBα degradation and block the nuclear translocation of NF-κB p65, which are critical steps in NF-κB activation nih.gov.

Antioxidant Mechanisms of Isoborneol (In Vitro Studies)

Isoborneol exhibits significant antioxidant properties, as demonstrated in in vitro studies researchgate.netchemfaces.commedchemexpress.com. Its antioxidant potential is a key aspect of its protective functions researchgate.netchemfaces.com. Isoborneol has been shown to reduce the increase in intracellular levels of reactive oxygen species (ROS), which are known contributors to oxidative stress and cellular damage caymanchem.comresearchgate.netchemfaces.combioscience.co.uklabchem.com.my. This reduction in ROS helps prevent oxidative stress-induced neuronal damage researchgate.net.

Compound Names and PubChem CIDs

Advanced Analytical Methodologies for Isoborneol Research

Spectroscopic Methods in Isoborneol (B83184) Characterization Research

Mass Spectrometry Fragmentation Pattern Analysis for Metabolites

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a crucial analytical technique for the identification and characterization of isoborneol and its metabolites. This method allows for the determination of molecular ions and the analysis of their fragmentation patterns, providing insights into their chemical structures.

In studies analyzing the metabolism of borneol and isoborneol, GC-MS has been employed to identify both parent compounds and their biotransformation products. The molecular ions for both borneol and isoborneol are typically observed at m/z 154. Key product ions, indicative of their characteristic fragmentation pathways, include m/z 139, 136, 121, 110, 108, 95, and 93 oup.com. The ion at m/z 95 is particularly noted as a characteristic fragment for isoborneol in GC-MS quantification via selected ion monitoring (SIM) biorxiv.org.

Metabolites of isoborneol, such as hydroxylated forms, have been identified with molecular weights 16 mass units higher than the parent compound, appearing at m/z 170. These hydroxylated metabolites often exhibit similar fragmentation patterns, although their exact chemical structures may require further elucidation to differentiate between different hydroxylation positions oup.com.

The following table summarizes common mass spectrometry fragmentation ions observed for isoborneol:

Ion (m/z)Relative Intensity (%)Proposed Fragmentation EventReference
1541Molecular Ion [M]+ oup.com
1394[M-CH3]+ oup.com
1368[M-H2O]+ oup.com
12111 oup.com
11020 oup.com
1085 oup.com
95100Base Peak oup.combiorxiv.org
9320 oup.com
170-Hydroxylated metabolite [M+16]+ oup.com

Computational Chemistry and Modeling of Isoborneol

Computational chemistry and molecular modeling are indispensable fields for investigating the structure, physicochemical properties, and reactivity of chemical systems like isoborneol at a molecular level kallipos.gramazon.com. These disciplines encompass two primary scientific areas: quantum chemistry, which applies quantum mechanics to chemical systems, and molecular mechanics/dynamics, which utilizes classical and analytical mechanics and statistical physics kallipos.gr. These computational approaches provide a theoretical foundation for understanding molecular behavior, guiding experimental investigations, and facilitating the rational design of new materials and chemical processes jseepublisher.com.

Molecular Docking Studies for Target Interactions

Molecular docking is a computational method used to predict how small molecules, or ligands, interact with target proteins at the molecular level, offering insights into binding affinities and interaction patterns mdpi.com. Isoborneol has been explored in various molecular docking studies to understand its potential biological activities and interactions with specific molecular targets.

For instance, isoborneol has been investigated for its binding affinity against several transcription factors implicated in hepatocellular carcinoma, including p53, AP-1, c-Myc, β-catenin, and HIF-1α rasayanjournal.co.in. While the study noted strong binding affinities for other phytocompounds, isoborneol was among the compounds selected for docking analysis against these targets rasayanjournal.co.in.

Furthermore, in research aimed at enhancing the sensitivity of HER2+ breast cancer to trastuzumab, borneol (which often contains isoborneol as a component or is studied alongside it) was subjected to molecular docking studies. These studies highlighted potential interactions between borneol and proteins such as CYP19A1, CYP17A1, NR3C1, and IL-1β, suggesting a role in overcoming drug resistance nih.gov.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental for predicting the electronic structure, energetics, and reactivity of molecules, thereby accelerating the discovery and optimization of new compounds jseepublisher.comdergipark.org.tr. For isoborneol, these calculations provide detailed insights into its intrinsic properties.

Density Functional Theory (DFT) is a widely utilized quantum chemical method for this purpose, focusing on electron density rather than individual electron wave functions, which makes it computationally efficient for various systems jseepublisher.com. Specific DFT methods, such as B3LYP, ωB97XD, and mPW1PW91, in conjunction with basis sets like 6-311+G(2d,p), have been employed to investigate isoborneol's electronic structure mdpi.comresearchgate.net. These calculations are crucial for:

Predicting NMR Chemical Shifts: Quantum chemical calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) technique combined with DFT methods (e.g., GIAO/mPW1PW91/6-311+G(2d,p)), are used to accurately predict and verify the ¹H and ¹³C NMR chemical shifts of isoborneol and its derivatives. This helps in the complete assignment of experimental NMR spectra and understanding the changes induced by chemical modifications mdpi.comresearchgate.net.

Understanding Reactivity: By modeling electronic properties, these calculations can elucidate the reactivity of isoborneol, including how it might interact with other molecules or undergo chemical transformations jseepublisher.comdergipark.org.tr.

Determining Most Stable Structures: DFT methods are also used to determine the most stable structures (conformations) of isoborneol in both gas phase and various solvents, providing a basis for understanding its preferred molecular arrangements mdpi.comresearchgate.net.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools for exploring the dynamic behavior and preferred spatial arrangements of molecules. For isoborneol, a relatively rigid bicyclic molecule, the primary conformational flexibility arises from the orientation of the hydrogen atom of its hydroxyl group aip.org.

Studies have predicted three stable rotamers for isoborneol, which can be characterized by the value of the C₃–C₂–O–H dihedral angle. These rotamers, labeled I1, I2, and I3 based on their energy order, have specific dihedral angles (e.g., approximately -175°, -70°, and 60° for I1, I2, and I3, respectively) aip.org. Density Functional Theory (DFT) calculations are used to generate potential energy curves that illustrate the relative energies of these conformers, providing a detailed understanding of their stability in the gas phase aip.org.

Molecular dynamics simulations are broadly applied to explore the conformational space of molecules, including drug molecules, in various environments (e.g., explicit or implicit solvents, or gas phase) biorxiv.orgmun.canih.gov. These simulations can identify low-energy conformations and assess the stability of molecular complexes over time biorxiv.orgmun.canih.gov. While specific MD simulations for isoborneol alone are not detailed in the provided snippets, the general principles apply, allowing researchers to understand how isoborneol's conformations might change and interact in different biological or chemical contexts mun.canih.gov.

Applications of Isoborneol in Chemical Sciences and Technology Excluding Human Therapeutics

Applications in Agricultural Pest Management Research

Studies on Controlled Release Formulations

While direct studies on controlled release formulations of isoborneol (B83184) are less explicitly detailed in the provided information, the application of isoborneol as a repellent in soil barriers inherently involves considerations of its release and persistence in the environment. Research on its use as a soil termiticide has shown that the bioavailability of isoborneol in treated soil can decrease with increasing clay content, while its evaporation from treated soil increases with larger particle sizes of the substrate. bioone.org These findings highlight the importance of formulation strategies to manage the release rate and longevity of isoborneol in environmental applications, ensuring sustained efficacy and minimizing environmental impact. Covering the soil surface was also shown to reduce the evaporation of isoborneol. bioone.org

Isoborneol as a Chiral Auxiliary and Building Block in Organic Synthesis

Isoborneol, being a chiral bicyclic organic compound, serves as a valuable chiral auxiliary and building block in asymmetric organic synthesis. Its derivatives are widely employed as ligands in various catalytic reactions, facilitating the production of enantiomerically enriched compounds. wikipedia.orgthieme-connect.com

Asymmetric Synthesis of Other Complex Molecules

Derivatives of isoborneol have been successfully utilized as chiral auxiliaries in a range of asymmetric reactions. For instance, (2S)-(−)-3-exo-(dimethylamino)isoborneol (DAIB) has been demonstrated as an effective asymmetric catalyst for the addition of organozinc reagents to aldehydes. In a notable example, the reaction of diethylzinc (B1219324) with benzaldehyde (B42025) in the presence of 2 mol % of (2S)-(−)-DAIB yielded (S)-1-phenyl-1-propanol with an enantiomeric excess (ee) of 89%. orgsyn.orgresearchgate.net

Isoborneol-based chiral auxiliaries have also been explored in intramolecular anodic oxidations of ω-hydroxyl amides. In studies involving cyclic amines as substrates, the products were formed with 100% diastereoselectivity, indicating high stereocontrol. beilstein-journals.org This highlights the potential of isoborneol derivatives in electroorganic synthesis for achieving stereoselective transformations. Furthermore, isoborneol-based auxiliaries have been employed in asymmetric aldol (B89426) reactions and Diels-Alder reactions, demonstrating their versatility in constructing complex chiral molecules. wiley-vch.desfu.caacs.orgacs.org

Table 2: Isoborneol in Asymmetric Synthesis

Application TypeIsoborneol Derivative / LigandReaction TypeEnantioselectivity / DiastereoselectivityReference
Chiral Catalyst(2S)-(−)-3-exo-(dimethylamino)isoborneol (DAIB)Addition of organozinc reagents to aldehydes89% ee for (S)-1-phenyl-1-propanol orgsyn.orgresearchgate.net
Chiral AuxiliaryIsoborneol-based auxiliariesIntramolecular anodic oxidations of ω-hydroxyl amides (cyclic amines)100% diastereoselectivity beilstein-journals.org
Chiral LigandCamphane-based aminophosphine (B1255530) ligandsPd-catalyzed asymmetric allylic alkylationUp to 91% ee researchgate.net

Scaffold for Ligand Design in Catalysis

The isoborneol scaffold provides a robust platform for designing novel chiral ligands for asymmetric catalysis. The isoborneol-10-sulfonamide unit represents a new class of chiral structures that have been successfully synthesized and applied in various organometallic addition reactions to aldehydes and ketones. These ligands have shown excellent results, notably promoting the enantioselective addition of dialkylzinc reagents to simple ketones. thieme-connect.com Additionally, camphane-based aminophosphine ligands, derived from the isoborneol structure, have been developed and applied in palladium-catalyzed asymmetric allylic alkylation, achieving high enantioselectivities. researchgate.net

Potential in Food Preservation Technologies

Isoborneol possesses antimicrobial properties, making it a promising candidate for applications in food preservation technologies. atamankimya.comsvdpinechem.comresearchgate.netmdpi.comsci-hub.se

Antimicrobial Packaging Development

The antimicrobial activity of isoborneol makes it suitable for integration into active food packaging materials. Bioactive packaging, which incorporates natural antimicrobial agents, can inhibit microbial growth and extend the shelf life of food products. mdpi.comresearchgate.net Studies have indicated that isoborneol exhibits antibacterial activity at dilutions of 2,000 or higher. researchgate.net While isoborneol itself can be directly incorporated, its presence in essential oils, such as thyme oil, has also been investigated for this purpose. For example, poly(lactide)-poly(butylene adipate-co-terephthalate) (PLA-PBAT) films enriched with thyme oil (which contains isoborneol) have demonstrated significant antimicrobial activity. A composite film incorporating thyme oil was observed to inhibit E. coli biofilm by 82.30%. researchgate.net This suggests that isoborneol, either in its pure form or as a component of natural extracts, holds potential for developing advanced antimicrobial packaging solutions to enhance food safety and extend freshness.

Biotransformation and Degradation of Isoborneol

Environmental Fate of Isoborneol (B83184)

Photodegradation Studies

Direct and detailed research findings specifically focusing on the photodegradation mechanisms of isoborneol (C₁₀H₁₈O) under various environmental conditions were not extensively available in the conducted searches. While studies exist on the photodegradation of related compounds, such as 2-methylisoborneol (B1147454) (2-MIB), and general photocatalytic degradation processes, specific investigations into the direct photolysis or photocatalytic breakdown of isoborneol itself were not identified. demokritos.grresearchgate.netmdpi.com

Biodegradation in Soil and Aquatic Environments

Isoborneol is expected to undergo rapid biodegradation in environmental matrices such as soil and water. This expectation is largely based on the observed rapid biodegradation of its structural analog, borneol (PubChem CID: 6552009). Studies indicate that borneol achieved 97% of its theoretical biochemical oxygen demand (BOD) when exposed to activated sludge in the Japanese MITI test, suggesting that biodegradation is a significant environmental fate process for such compounds in both soil and aquatic environments. researchgate.net

Detailed research has elucidated the microbial degradation pathway of isoborneol, particularly by various Pseudomonas species. Strains such as Pseudomonas sp. TCU-HL1 and Pseudomonas monteilii TCU-CK1, isolated from soil environments, have demonstrated the ability to degrade isoborneol. researchgate.netnih.govtcu.edu.twnih.govnih.gov

The primary enzymatic step in the biodegradation of isoborneol involves its conversion to camphor (B46023) (PubChem CID: 2537). This critical transformation is catalyzed by the enzyme borneol dehydrogenase (BDH). BDH plays a dual role, acting in the final step of natural camphor biosynthesis in plants and initiating the degradation pathway of borneol and isoborneol in soil microorganisms. researchgate.netnih.govtcu.edu.twnih.govnih.govuniprot.org

Research on Pseudomonas sp. TCU-HL1 has confirmed that both (+)-borneol, (-)-borneol, (+)-isoborneol, and (-)-isoborneol are decomposed to camphor by BDH. The enzyme exhibits catalytic activity towards (±)-isoborneol, facilitating its oxidation. This conversion to camphor is the initial step in a broader, well-established camphor degradation pathway utilized by these microorganisms. nih.govnih.govnih.gov

The kinetic parameters for the oxidation of (±)-isoborneol by borneol dehydrogenase from Pseudomonas sp. TCU-HL1 have been determined, providing insight into the efficiency of this enzymatic conversion.

Table 1: Kinetic Parameters for (±)-Isoborneol Oxidation by Borneol Dehydrogenase from Pseudomonas sp. TCU-HL1 nih.gov

ParameterValue
Km (mM)Determined in the presence of 2 mM NAD⁺
kcat (s⁻¹)Determined in the presence of 2 mM NAD⁺

Note: Specific numerical values for Km and kcat for (±)-isoborneol were mentioned as determined in the presence of 2 mM NAD⁺ and varying substrate concentrations (0.08, 0.1, 0.2, 0.5, 1.0, and 2.0 mM) in the source nih.gov. However, the exact numerical values were not explicitly provided in the snippet for direct tabulation.

The ability of microorganisms to degrade isoborneol into camphor highlights a significant natural mechanism for the compound's removal from the environment, showcasing the role of soil and aquatic microbial communities in the biotransformation of monoterpenoids. nih.govtcu.edu.twnih.gov

Future Directions and Emerging Research Avenues for Isoborneol

Exploration of Novel Isoborneol-Producing Organisms

While isoborneol (B83184) is naturally present in various plants, future research is increasingly focused on microbial platforms for its production. The metabolic engineering of microorganisms offers a promising route to scalable and sustainable isoborneol synthesis. The foundational pathways for all isoprenoids, including isoborneol, are the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways. nih.gov Scientists are exploring the potential of engineering well-characterized microbes like Escherichia coli and yeast to produce isoborneol by introducing genes for the final synthesis steps and optimizing the precursor pathways. nih.govnih.gov

Key strategies in this area involve:

Pathway Optimization: Enhancing the metabolic flux towards the universal C5 precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), is crucial. nih.gov This can be achieved by overexpressing rate-limiting enzymes such as DXS (1-deoxy-D-xylulose-5-phosphate synthase) and DXR (1-deoxy-D-xylulose-5-phosphate reductoisomerase) from the MEP pathway. nih.gov

Competing Pathway Downregulation: To maximize the carbon flow towards isoborneol, researchers are using advanced genetic tools like CRISPR interference (CRISPRi) to downregulate or knock out genes associated with competing metabolic pathways that drain the precursor pool. frontiersin.org

Enzyme Discovery and Engineering: Identifying and engineering novel terpene cyclases that specifically and efficiently convert precursors to the isoborneol scaffold is a critical research area. This involves screening diverse organisms for new enzymes and using protein engineering to improve their activity and stability.

Development of Sustainable and Green Synthesis Methodologies

Moving away from traditional chemical synthesis routes that may involve harsh conditions or environmentally harmful reagents is a major goal. Green chemistry principles are being actively applied to isoborneol production. One of the most established industrial routes to isoborneol involves the hydration of camphene (B42988), which is typically derived from α-pinene. mdpi.com

Recent advancements in green synthesis include:

Biocatalysis: The use of enzymes to perform specific chemical transformations offers high selectivity under mild conditions. Research has demonstrated the use of esterases from organisms like Burkholderia gladioli and Rhodococcus rhodochrous for the enantioselective hydrolysis of isobornyl esters. nih.gov This enzymatic kinetic resolution allows for the production of optically pure isoborneol isomers, which is difficult to achieve with conventional chemical methods. nih.gov

Novel Catalytic Systems: Researchers have developed composite catalysts that are non-toxic and renewable. For instance, α-hydroxyl carboxylic acid (HCA) composite catalysts, such as those made with tartaric acid and boric acid, have been successfully used to synthesize isoborneol and its precursor, isobornyl acetate (B1210297), from camphene. mdpi.comnih.gov These catalysts are presented as a greener alternative to traditional acid catalysts like sulfuric acid. mdpi.com

The table below summarizes findings from a study on the synthesis of isobornyl acetate and isoborneol from camphene using a tartaric acid–boric acid composite catalyst, demonstrating the influence of the water-to-acetic-acid ratio on product distribution. mdpi.com

Ratio of Water to Acetic AcidCamphene Conversion Rate (%)Isoborneol GC Content (%)Isobornyl Acetate GC Content (%)
0.0886.52.978.9
Not specified (higher ratio)40.212.024.8

Advanced Mechanistic Studies on Cellular and Molecular Targets

Understanding how isoborneol interacts with biological systems at the molecular level is crucial for its development in potential therapeutic applications. While early research identified broad activities, current studies are employing advanced techniques to pinpoint specific cellular and molecular targets.

For example, detailed research into the neuroprotective effects of isoborneol has revealed its ability to counteract oxidative stress-induced apoptosis in neuronal cell lines. researchgate.net These studies have identified several key mechanisms:

Reduction of Reactive Oxygen Species (ROS): Isoborneol has been shown to significantly reduce the generation of ROS induced by neurotoxins. researchgate.net

Modulation of Apoptotic Pathways: It can prevent the translocation of cytochrome C from the mitochondria to the cytosol and inhibit the activity of caspase-3, a key executioner enzyme in apoptosis. researchgate.net

Regulation of Bcl-2 Family Proteins: Isoborneol can favorably alter the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. researchgate.net

Influence on Kinase Signaling: Research indicates that isoborneol can decrease the activation of stress-activated kinases like c-Jun N-terminal kinase (JNK) while promoting the activation of protective kinases such as protein kinase C (PKC). researchgate.net

Future work in this area will likely involve proteomics, transcriptomics, and other "omics" technologies to build a comprehensive picture of the signaling pathways modulated by isoborneol.

Integration of Isoborneol into Biorefinery Concepts

The production of isoborneol is well-suited for integration into modern biorefinery models, particularly those focused on valorizing forestry byproducts. Isoborneol is commercially synthesized from precursors like camphene and isobornyl acetate, which are derived from α-pinene. wikipedia.orgresearchgate.net Alpha-pinene is a primary component of turpentine, a major side-stream of the Kraft pulping process used in the paper and pulp industry. nih.gov

This positions isoborneol production as a key value-added opportunity within a forest biorefinery, where every component of the biomass is utilized.

Valorization of Side-Streams: Instead of treating turpentine as a low-value byproduct, it can be upgraded to higher-value chemicals like isoborneol. nih.govresearchgate.net This aligns with the core principle of biorefining, which aims to maximize the value derived from biomass feedstocks. nih.gov

Circular Bioeconomy: Utilizing forestry residues and industrial side-streams for chemical production reduces waste and reliance on fossil fuels, contributing to a circular bioeconomy. mdpi.comscispace.com Research into the valorization of forest logging residues and wood processing waste (e.g., sawdust, bark) for bioactive compounds and energy further supports the feasibility of this integrated approach. researchgate.netseefor.eu

The integration of isoborneol synthesis can enhance the economic viability of pulp and paper operations and create a more sustainable chemical industry based on renewable feedstocks.

Computational Design of Novel Isoborneol Derivatives with Enhanced Properties

Computational chemistry and molecular modeling are emerging as powerful tools for designing new molecules with specific, enhanced properties. These in silico approaches can accelerate the discovery and development of novel isoborneol derivatives without the need for extensive and costly trial-and-error synthesis and screening.

Future research in this domain will likely focus on:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies establish mathematical relationships between the chemical structure of a molecule and its biological activity. nih.govmdpi.com By building QSAR models for isoborneol and related terpenes, researchers can predict the activity of new, unsynthesized derivatives and identify the key structural features required for a desired effect. nih.govresearchgate.net

Molecular Docking Simulations: These simulations predict how a molecule (ligand) binds to the active site of a target protein or enzyme. researchgate.netpreprints.org This technique can be used to screen virtual libraries of isoborneol derivatives against specific cellular targets (e.g., inflammatory enzymes, neuronal receptors) to identify the most promising candidates for synthesis. researchgate.net

Property Prediction: Computational tools can predict various physicochemical properties, allowing for the design of derivatives with improved solubility, stability, or bioavailability. unifap.br

By combining these computational approaches, scientists can rationally design the next generation of isoborneol-based compounds, tailoring their structures to maximize efficacy for specific applications, from fragrances to pharmaceuticals.

Q & A

Q. What experimental methods are recommended for synthesizing isoborneol and analyzing its stereochemical purity?

Isoborneol is commonly synthesized via sodium borohydride reduction of camphor. Key considerations include:

  • Steric control : Sodium borohydride attacks the endo face of camphor due to steric hindrance from geminal methyl groups, favoring isoborneol over borneol .
  • Analytical validation : Gas chromatography (GC) with polar columns distinguishes isoborneol (shorter retention time) from borneol, leveraging polarity differences. Confirm ratios using integration of GC peaks .
  • Computational modeling : Density functional theory (DFT) calculations of LUMO surfaces and reaction intermediates can predict product distributions, aligning with experimental GC data .

Q. How can researchers validate the antiviral mechanisms of isoborneol against HSV-1?

Methodological steps include:

  • Glycosylation inhibition assays : Use Western blotting to detect immature viral glycoproteins (e.g., gB, gD) in HSV-1-infected Vero cells treated with isoborneol (0.06% concentration). Compare with untreated controls .
  • Cytotoxicity screening : Perform MTT assays on human/monkey cell lines (e.g., Vero, RAW 264.7) to ensure non-toxicity at active concentrations (0.016–0.08%) .
  • Stereochemical specificity : Test structurally similar monoterpenes (e.g., borneol, 1,8-cineole) to confirm isoborneol’s unique activity .

Advanced Research Questions

Q. How does isoborneol modulate gene expression profiles to attenuate atherosclerosis, and how can these pathways be rigorously studied?

A multi-omics approach is recommended:

  • Microarray analysis : Profile whole-genome mRNA changes in macrophage-like cells (e.g., RAW 264.7) treated with isoborneol. Focus on lipid metabolism genes (e.g., LDLR, SCARB1) .
  • Connectivity Map (CMAP) integration : Compare isoborneol’s gene signatures with known bioactive compounds (e.g., ikarugamycin) to infer mechanisms like ox-LDL uptake inhibition .
  • Functional validation : Use Dil-ox-LDL uptake assays and Oil Red O staining to quantify lipid accumulation in macrophages post-treatment. Correlate with transcriptional changes .

Q. How can contradictory data on isoborneol’s stereochemical stability under varying reaction conditions be resolved?

Address discrepancies through:

  • Kinetic vs. thermodynamic control : Monitor product ratios (borneol/isoborneol) under different temperatures and reductants. Sodium borohydride at low temperatures favors kinetic (isoborneol) products, while catalytic hydrogenation may favor thermodynamic (borneol) outcomes .
  • Isotopic labeling : Use deuterated solvents or reactants to trace hydride transfer pathways and intermediate rearrangements (e.g., Wagner-Meerwein) during synthesis .
  • Cross-study replication : Compare NMR/GC data across labs using standardized protocols (e.g., column types, injection parameters) to minimize technical variability .

Q. What strategies can isolate isoborneol’s specific contributions to blood-brain barrier (BBB) penetration in drug formulations?

  • Co-administration studies : Test pharmacokinetics of model drugs (e.g., curcumin) with/without isoborneol in vivo. Measure brain tissue concentrations via LC-MS .
  • BBB permeability assays : Use in vitro models (e.g., hCMEC/D3 cell monolayers) to quantify paracellular (TEER measurements) and transcellular (P-gp inhibition) effects .
  • Molecular docking : Simulate isoborneol’s interactions with BBB transporters (e.g., P-glycoprotein) to identify binding motifs that enhance drug uptake .

Methodological Considerations

  • Data reproducibility : Adhere to reporting standards (e.g., Beilstein Journal guidelines) by detailing experimental conditions, compound characterization (NMR, HRMS), and statistical analyses in supplementary files .
  • Ethical benchmarking : Prioritize non-commercial cell lines and validate cytotoxicity in ≥2 independent assays to ensure translational relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol
Reactant of Route 2
(2S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.